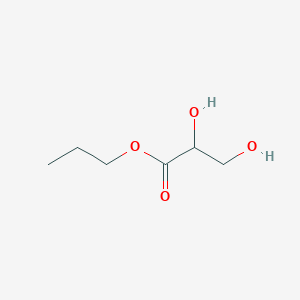

Propyl 2,3-dihydroxypropanoate

描述

Historical Context of Glyceric Acid Derivatives in Organic Chemistry

The study of glyceric acid and its derivatives has a rich history in organic chemistry. Glyceric acid itself was first mentioned in the mid-19th century. In 1861, the renowned Russian chemist Friedrich Konrad Beilstein reported on the reaction of phosphorus triiodide with glyceric acid, which he synthesized through the oxidation of glycerol (B35011) with nitrous acid. nih.gov This foundational work was also documented by the Dutch chemist Eduard Mulder in 1876. nih.gov

A significant leap in the understanding of these compounds came with the exploration of their stereochemistry. Glyceric acid exists as D- and L-enantiomers, as well as a racemic mixture. A key breakthrough occurred in 1903 when Alex. McKenzie and Arthur Harden demonstrated that the D-enantiomer could be isolated from a racemic mixture through the action of microorganisms like Penicillium or Aspergillus. nih.gov This work on resolving racemic acids into their distinct enantiomers was a crucial development in the field of stereochemistry and laid the groundwork for the synthesis of stereochemically pure derivatives like propyl 2,3-dihydroxypropanoate (B1229046).

Significance of Ester Functionality in Chemical Synthesis

Esters are a pivotal class of organic compounds, defined by the presence of a carbonyl group adjacent to an ether linkage. This functional group is central to the utility of propyl 2,3-dihydroxypropanoate in chemical synthesis. Esters are widely recognized for their versatility, serving as crucial intermediates in the creation of more complex organic molecules. bldpharm.comnih.gov

The ester group can be readily transformed into other functional groups, making it a valuable tool for synthetic chemists. For instance, esters can undergo hydrolysis to yield the parent carboxylic acid and alcohol, or they can be reduced to alcohols. hmdb.ca Furthermore, the esterification reaction itself, which forms esters from carboxylic acids and alcohols, is a fundamental transformation in organic synthesis. hmdb.ca In addition to their role as synthetic intermediates, esters are also key components in the production of polymers, such as polyesters, and are found in a vast array of natural products, contributing to the flavors and fragrances of fruits and flowers. nih.govontosight.ai

Stereochemical Implications of the 2,3-Dihydroxypropanoate Moiety in Research

The 2,3-dihydroxypropanoate portion of this compound contains a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The specific spatial arrangement, or stereochemistry, of the hydroxyl groups is of paramount importance in research, particularly in the context of biological activity.

Research on analogues of this compound has demonstrated that the stereochemical configuration can have a profound impact on how these molecules interact with biological systems, such as enzymes. For instance, in the synthesis of complex natural products, controlling the stereochemistry of moieties similar to 2,3-dihydroxypropanoate is critical for achieving the desired biological function. The development of stereoselective synthetic methods, which yield a single enantiomer of a chiral molecule, is therefore a significant area of research. The ability to prepare enantiomerically pure forms of 2,3-dihydroxypropanoate esters allows researchers to investigate the specific roles of each enantiomer in biological processes.

Overview of Research Trajectories for this compound and Analogues

While specific research focusing solely on this compound is not extensively published, the research trajectories of its close analogues provide a clear indication of its potential applications. These analogues, which include the methyl, ethyl, and longer-chain alkyl esters of 2,3-dihydroxypropanoic acid, are actively investigated in several areas.

One major research avenue is their use as building blocks in the total synthesis of complex natural products. The chiral nature of the 2,3-dihydroxypropanoate unit makes it a valuable starting material for constructing molecules with specific three-dimensional structures.

Another significant area of research is the development of molecular probes to study biological systems. For example, long-chain esters of 2,3-dihydroxypropanoic acid have been synthesized and used to create analogues of phospholipids (B1166683). These synthetic phospholipids can be used to investigate the mechanisms of enzymes like phospholipase A2, which are involved in a variety of cellular processes.

The synthesis of these analogues typically involves the esterification of a protected form of glyceric acid, followed by the removal of the protecting groups to yield the final 2,3-dihydroxypropanoate ester. The specific reaction conditions and yields vary depending on the desired alkyl group and the protecting groups used.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 116435-95-1 |

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol |

| SMILES | O=C(OCCC)C(O)CO |

This data is compiled from publicly available chemical databases.

To illustrate the type of detailed data available for close analogues, the following table presents information for dodecyl 2,3-dihydroxypropanoate, which has been synthesized and characterized in the context of developing probes for phospholipase A2.

| Compound | Synthetic Method | Yield | Spectroscopic Data (¹H NMR, CDCl₃) |

| Dodecyl 2,3-dihydroxypropanoate | Deprotection of the corresponding isopropylidene-protected ester using HCl in dioxane. | 91% | δ 0.86 (t, 3H), 1.24 (s, 18H), 1.57 (m, 2H), 3.84 (m, 2H), 4.16 (t, 2H), 4.25 (m, 1H) |

Data from the synthesis of a long-chain analogue for research into phospholipase A2 probes. nih.gov

属性

分子式 |

C6H12O4 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC 名称 |

propyl 2,3-dihydroxypropanoate |

InChI |

InChI=1S/C6H12O4/c1-2-3-10-6(9)5(8)4-7/h5,7-8H,2-4H2,1H3 |

InChI 键 |

SFNVWNJSIUCHES-UHFFFAOYSA-N |

规范 SMILES |

CCCOC(=O)C(CO)O |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of Propyl 2,3 Dihydroxypropanoate

Mechanistic Studies of Esterification and Transesterification Pathways

The formation of the ester bond in propyl 2,3-dihydroxypropanoate (B1229046) and its subsequent transformation via transesterification can be achieved through several catalytic pathways. These reactions are typically equilibrium-driven, with the final product distribution depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com

Acid catalysis is a common method for both the direct esterification of glycerol (B35011) with propanoic acid and the transesterification of another ester with propanol (B110389). The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the activation of the carboxylic acid by a proton. masterorganicchemistry.comorganic-chemistry.org

The reaction proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄, TsOH) donates a proton to the carbonyl oxygen of the propanoic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of glycerol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, propyl 2,3-dihydroxypropanoate. masterorganicchemistry.comyoutube.com

In acid-catalyzed transesterification, the mechanism is similar. The acid catalyst protonates the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by an alcohol (e.g., propanol). wikipedia.orgbyjus.com This process results in the exchange of the original alcohol group for the new one, forming this compound. The reaction is reversible, and driving the equilibrium towards the desired product often requires removing one of the products, such as the displaced alcohol, from the reaction mixture. wikipedia.orgorganic-chemistry.org

Table 1: Key Steps in Acid-Catalyzed Esterification (Fischer-Speier)

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl group | Activated carbonyl |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Oxonium ion |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Final ester product |

Base-catalyzed transesterification is a widely used method, particularly in processes like biodiesel production. researchgate.net This pathway involves the deprotonation of the alcohol to form a more potent nucleophile. wikipedia.org

The mechanism unfolds as follows:

Formation of Alkoxide: The base catalyst (e.g., NaOH, KOH) removes a proton from the alcohol (propanol), creating a highly nucleophilic alkoxide ion (propoxide). byjus.comresearchgate.netmdpi.com

Nucleophilic Attack: The propoxide ion attacks the carbonyl carbon of the starting ester (e.g., a triglyceride), forming a tetrahedral intermediate. researchgate.netresearchgate.net

Rearrangement and Elimination: The tetrahedral intermediate collapses, eliminating the original alkoxide group (which is part of the glycerol backbone in a triglyceride) and forming the new ester, this compound. researchgate.net

Protonation: The eliminated alkoxide is protonated by the alcohol present in the reaction mixture, regenerating the alkoxide for the next catalytic cycle.

This process is generally faster than acid-catalyzed transesterification but is sensitive to the presence of free fatty acids and water, which can consume the catalyst through saponification. researchgate.net

Table 2: Comparison of Acid vs. Base Catalysis for Transesterification

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | H₂SO₄, HCl, TsOH | NaOH, KOH, NaOCH₃ |

| Active Nucleophile | Neutral alcohol | Alkoxide ion |

| Reaction Rate | Slower | Faster |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Sensitivity | Less sensitive to free fatty acids | Sensitive to water and free fatty acids |

Enzymes, particularly lipases, offer a green and highly selective alternative for synthesizing esters like this compound. wikipedia.org Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity. nih.gov

The most commonly accepted mechanism for lipase-catalyzed reactions is the ping-pong bi-bi mechanism . nih.gov This mechanism involves a two-step process:

Acylation of the Enzyme: The first substrate (e.g., a triglyceride or propanoic acid) binds to the active site of the lipase (B570770). The catalytic triad (typically serine, histidine, and aspartate) facilitates the cleavage of the ester or the activation of the carboxylic acid, leading to the formation of an acyl-enzyme intermediate and the release of the first product (e.g., glycerol or water).

Deacylation of the Enzyme: The second substrate (propanol) enters the active site and attacks the acyl-enzyme intermediate. This nucleophilic attack cleaves the covalent bond between the acyl group and the enzyme, releasing the final ester product (this compound) and regenerating the free enzyme.

Immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica), are frequently used to improve stability and allow for easy recovery and reuse of the biocatalyst. nih.govmdpi.com The reaction kinetics can sometimes be inhibited by high concentrations of the alcohol substrate. nih.gov

Transformations Involving the Hydroxyl Functionalities

The two free hydroxyl groups on the glycerol backbone of this compound are sites for further chemical modification. These groups, one primary and one secondary, can undergo reactions typical of alcohols.

The primary and secondary alcohol groups of this compound can be oxidized to yield different products depending on the oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation of the Secondary Hydroxyl Group: The secondary alcohol at the C2 position can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (formed from potassium dichromate and sulfuric acid) or pyridinium chlorochromate (PCC). chemguide.co.uklibretexts.org The product would be propyl 2-oxo-3-hydroxypropanoate. The reaction generally stops at the ketone stage as further oxidation is not possible without breaking carbon-carbon bonds. chemguide.co.uk

Oxidation of the Primary Hydroxyl Group: The primary alcohol at the C3 position can be oxidized first to an aldehyde and then further to a carboxylic acid. chemguide.co.uk

Using a mild oxidizing agent like PCC in an anhydrous solvent allows the reaction to be stopped at the aldehyde stage, yielding propyl 3-oxo-2-hydroxypropanoate. libretexts.org

Using a strong oxidizing agent, such as potassium dichromate in acidic solution under reflux, will oxidize the primary alcohol completely to a carboxylic acid, forming propyl 2-carboxy-2-hydroxyethanoate. chemguide.co.uk

The mechanism for oxidation with chromic acid involves the formation of a chromate ester intermediate. libretexts.orglibretexts.org A base (like water) then removes a proton from the carbon bearing the hydroxyl group, leading to the elimination of the chromium species and the formation of the carbonyl double bond in an E2-like reaction. libretexts.org

Table 3: Oxidation Products of this compound

| Hydroxyl Group | Oxidizing Agent | Product Functional Group |

| Secondary (-OH at C2) | K₂Cr₂O₇/H₂SO₄ or PCC | Ketone |

| Primary (-OH at C3) | PCC | Aldehyde |

| Primary (-OH at C3) | K₂Cr₂O₇/H₂SO₄ (reflux) | Carboxylic Acid |

The hydroxyl groups can be converted into ethers or esters through etherification and acetylation, respectively.

Etherification: This reaction involves the conversion of the -OH group to an -OR group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. By selecting the appropriate alkyl halide, various ethers can be formed at the C2 and/or C3 positions.

Acetylation: Acetylation is a specific type of esterification where an acetyl group (-COCH₃) is added. This is readily achieved by reacting this compound with acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine or an acid catalyst. youtube.com The reaction converts the hydroxyl groups into acetate esters. Depending on the stoichiometry of the reagents, either mono-acetylation or di-acetylation can be achieved, yielding products such as propyl 2-acetoxy-3-hydroxypropanoate or propyl 2,3-diacetoxypropanoate. The mechanism with acetic anhydride involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride. youtube.com

Formation of Cyclic Derivatives

This compound possesses a 1,2-diol functional group, which enables it to readily form cyclic derivatives, particularly acetals and ketals, through reaction with aldehydes and ketones, respectively. This reaction, known as acetalization or ketalization, is typically catalyzed by an acid and proceeds by converting the carbonyl compound into a more reactive electrophile that can be attacked by the hydroxyl groups of the diol.

The reaction of the diol moiety with an aldehyde or a ketone leads to the formation of a five-membered ring structure known as a 1,3-dioxolane. The general mechanism for this acid-catalyzed reaction involves several key steps:

Protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by one of the hydroxyl groups of the this compound on the activated carbonyl carbon.

A proton transfer step, resulting in the formation of a hemiacetal or hemiketal intermediate.

Protonation of the hydroxyl group of the hemiacetal/hemiketal, converting it into a good leaving group (water).

Intramolecular nucleophilic attack by the second hydroxyl group of the diol, displacing the water molecule and forming the cyclic ring.

Deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final cyclic acetal or ketal product.

This transformation is a reversible process. To drive the reaction toward the formation of the cyclic derivative, water, a byproduct of the reaction, is typically removed from the reaction mixture using methods such as a Dean-Stark apparatus. elsevierpure.com

The choice of the carbonyl compound determines the nature of the substituent on the newly formed cyclic ring, allowing for the synthesis of a variety of derivatives.

| Carbonyl Reagent | Type | Resulting Cyclic Derivative |

|---|---|---|

| Formaldehyde | Aldehyde | 1,3-dioxolane |

| Acetone | Ketone | 2,2-dimethyl-1,3-dioxolane |

| Benzaldehyde | Aldehyde | 2-phenyl-1,3-dioxolane |

| Cyclohexanone | Ketone | Spiro[cyclohexane-1,2'- ulisboa.ptresearchgate.netdioxolane] derivative |

Stereochemical Aspects of Reactions

The stereochemistry of this compound, which contains a chiral center at the C2 position, plays a critical role in its chemical transformations. The configuration of this stereocenter can influence the stereochemical outcome of subsequent reactions.

Retention and Inversion of Configuration at Stereocenters

Reactions occurring directly at the chiral center of this compound can proceed with either retention or inversion of the original configuration, depending on the reaction mechanism. For instance, in nucleophilic substitution reactions at the C2 position, an S\N2 mechanism would typically lead to an inversion of configuration, where the incoming nucleophile attacks from the side opposite to the leaving group. Conversely, an S\N1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture of both retention and inversion products.

While specific studies on the inversion and retention of configuration for this compound are not extensively detailed, research on related glyceric acid derivatives demonstrates that stereocontrol is a key aspect of their chemistry. ulisboa.ptunl.pt The synthesis of chiral glycerol derivatives often relies on chemoenzymatic methods, such as kinetic resolution, to isolate enantiomerically pure compounds, highlighting the importance of controlling the stereochemical integrity of the chiral center. rsc.org

Racemization Studies and Control

Racemization at the C2 stereocenter of this compound involves the loss of its optical activity to form an equal mixture of both enantiomers. This process can occur under conditions that facilitate the formation of a planar intermediate, typically through the deprotonation of the hydrogen atom at the chiral center. The presence of a base can promote the formation of an enolate ion, where the C2 carbon is sp²-hybridized and planar. Subsequent non-stereospecific protonation of this enolate leads to a racemic mixture.

Controlling racemization is crucial for maintaining the enantiomeric purity of the compound. This is generally achieved by carefully selecting reaction conditions, such as avoiding strong bases, high temperatures, and prolonged reaction times that could promote enolization. Studies on the racemization of other alpha-hydroxy acid esters and amino acid esters show that the process can be influenced by the solvent and the presence of catalysts like ketones and carboxylic acids. nih.govresearchgate.net

Diastereoselectivity in Subsequent Transformations

When a new stereocenter is created in a molecule that already contains one, the two possible resulting stereoisomers are diastereomers. The existing chiral center in this compound can influence the stereochemical outcome of such reactions, leading to the preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity.

Research on derivatives of glyceric acid has shown that stereoselective reactions can be achieved with high efficiency. ulisboa.ptunl.pt For example, radical addition reactions to protected glyceric acid derivatives have been shown to proceed with high stereoselectivity. ulisboa.ptunl.pt This indicates that the conformation of the starting material, dictated by the existing stereocenter, sterically hinders one face of the molecule, directing the incoming reactant to the other face. Similarly, enzymatic reductions of related diketo esters have been utilized to produce dihydroxy esters with high enantio- and diastereomeric excess, demonstrating that biological catalysts can also achieve high levels of diastereoselectivity. researcher.life

Other Significant Chemical Transformations

Hydrolysis and Saponification Kinetics

The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, an alcohol (propanol) is eliminated, and the deprotonation of the resulting protonated carboxylic acid yields 2,3-dihydroxypropanoic acid. The kinetics of this reaction are typically pseudo-first-order when water is used as the solvent and is present in large excess.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible process known as saponification. masterorganicchemistry.com The term originates from soap making, which involves the saponification of fats (triglycerides). masterorganicchemistry.comwikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the propoxide ion, which is a strong base. The propoxide ion then deprotonates the newly formed 2,3-dihydroxypropanoic acid in a rapid and irreversible acid-base reaction to yield propanol and the carboxylate salt (sodium 2,3-dihydroxypropanoate).

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Saponification |

|---|---|---|

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible masterorganicchemistry.com |

| Products | 2,3-Dihydroxypropanoic Acid + Propanol | Salt of 2,3-Dihydroxypropanoic Acid + Propanol |

| Typical Rate Law | Rate = k[Ester] (pseudo-first-order) | Rate = k[Ester][OH⁻] (second-order) |

| Mechanism | Protonation, nucleophilic attack by H₂O, elimination | Nucleophilic attack by OH⁻, elimination, deprotonation masterorganicchemistry.com |

Cleavage Reactions of the Ester Linkage

The ester linkage in this compound is susceptible to cleavage through several mechanisms, most notably hydrolysis (acid- and base-catalyzed) and transesterification.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the ester undergoes hydrolysis to yield propanol and 2,3-dihydroxypropanoic acid. This is a reversible reaction, and the mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of the Leaving Group: The protonated hydroxyl group is a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of propanol.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.

To drive the equilibrium towards the products, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields propanol and the salt of 2,3-dihydroxypropanoic acid. The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the propoxide ion (CH₃CH₂CH₂O⁻) is eliminated as the leaving group.

The rate of saponification is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

Transesterification:

Transesterification is the process of exchanging the propyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: A strong base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile in a manner similar to base-catalyzed hydrolysis.

The outcome of the transesterification reaction is dependent on the relative concentrations of the alcohols and the reaction conditions. For example, reacting this compound with an excess of methanol under basic conditions would lead to the formation of methyl 2,3-dihydroxypropanoate and propanol.

Enzymatic Cleavage:

Lipases are enzymes that can catalyze the hydrolysis of esters. The enzymatic cleavage of this compound would yield propanol and 2,3-dihydroxypropanoic acid. These reactions are known for their high specificity and ability to proceed under mild conditions (pH and temperature). The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (e.g., serine, histidine, and aspartate) in the active site of the enzyme, which facilitates the nucleophilic attack on the ester carbonyl.

The table below summarizes the conditions and products for the different cleavage reactions of the ester linkage in this compound.

| Reaction | Reagents/Catalyst | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Propanol, 2,3-Dihydroxypropanoic acid | Reversible, requires excess water for completion |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O | Propanol, Sodium 2,3-dihydroxypropanoate | Irreversible, driven by the formation of the carboxylate salt |

| Transesterification | R'OH, H⁺ or RO⁻ | R'OH-derived ester, Propanol | Reversible, outcome depends on alcohol concentration |

| Enzymatic Hydrolysis | Lipase, H₂O | Propanol, 2,3-Dihydroxypropanoic acid | Highly specific, mild reaction conditions |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For propyl 2,3-dihydroxypropanoate (B1229046), both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of propyl 2,3-dihydroxypropanoate, distinct signals will appear for the protons of the propyl group and the dihydroxypropanoate moiety. The propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the ester oxygen. The protons on the dihydroxypropanoate backbone will present more complex splitting patterns due to their proximity to chiral centers and hydroxyl groups. The chemical shifts of the protons attached to the stereocenters (C2 and C3) are particularly sensitive to the molecule's stereochemistry.

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The spectrum of this compound would be expected to show distinct peaks for the carbonyl carbon of the ester, the two carbons bearing hydroxyl groups, and the three carbons of the propyl chain. The chemical shifts of the C2 and C3 carbons are indicative of their oxygenated nature and can be influenced by the stereochemical configuration.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. Crucially, for stereochemical analysis, the use of chiral resolving agents or the comparison of spectra with those of stereochemically pure standards can allow for the differentiation of enantiomers and diastereomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values in CDCl₃. Actual values may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Propyl CH₃ | ~0.9 | Triplet |

| Propyl CH₂ | ~1.6 | Sextet |

| Propyl OCH₂ | ~4.1 | Triplet |

| C3-H | ~3.7 - 3.9 | Multiplet |

| C2-H | ~4.2 - 4.4 | Multiplet |

| OH | Variable | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.

A prominent and strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. docbrown.info The presence of hydroxyl (-OH) groups will be indicated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹. mdpi.com The broadness of this peak is due to hydrogen bonding between the hydroxyl groups.

The C-O stretching vibrations of the ester and the alcohol functionalities will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info Specifically, the C-O stretch of the ester is expected around 1180-1200 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed in the 2850-3000 cm⁻¹ region. docbrown.info The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can be used to confirm the identity of the compound when compared to a reference spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester & Alcohol) | 1000 - 1300 | Medium to Strong |

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight.

The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (OR) or the acyl group (RCO). In the case of this compound, fragmentation would likely involve the cleavage of the propyl group or parts of the dihydroxypropanoyl moiety. For instance, a peak corresponding to the loss of the propoxy radical (-OCH₂CH₂CH₃) would be expected. Another significant fragmentation could be the loss of water from the diol structure. The specific fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment. docbrown.infomdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| M⁺ | [C₆H₁₂O₄]⁺ |

| M - 18 | Loss of H₂O |

| M - 43 | Loss of C₃H₇ (propyl group) |

| M - 59 | Loss of OCH₂CH₂CH₃ (propoxy group) |

| 105 | [CH(OH)CH(OH)CO]⁺ |

Chromatographic Methods for Purity and Stereoisomeric Composition

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play important roles in its analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. mdpi.com

The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best separation. By analyzing a sample of this compound on a chiral HPLC system, it is possible to determine the enantiomeric excess (ee) and the relative amounts of each stereoisomer present. researchgate.net This is particularly important in applications where the biological activity is stereospecific.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its hydroxyl groups, it can be readily analyzed by GC after derivatization.

A common derivatization strategy is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. The resulting TMS-derivatized this compound can then be separated on a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase. The retention time of the derivatized compound can be used for its identification and quantification. When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectral data, allowing for definitive identification of the compound and any impurities. nih.gov

Chiroptical Methods in Enantiomeric Purity Assessment

Chiroptical methods are crucial for determining the stereochemistry and enantiomeric purity of chiral molecules like this compound. nih.gov These techniques rely on the differential interaction of chiral compounds with polarized light.

Polarimetry and Optical Rotation Measurements

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. rudolphresearch.comlibretexts.org This property is intrinsic to enantiomers, with each enantiomer of a chiral compound rotating light by an equal magnitude but in opposite directions. masterorganicchemistry.com A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org

The measured optical rotation (α) is used to calculate the specific rotation ([α]), a standardized physical property for a given chiral compound. wikipedia.organton-paar.com The calculation is defined by Biot's Law:

[α]Tλ = α / (l * c)

Where:

α is the observed optical rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. anton-paar.com

T is the temperature (usually 20°C or 25°C).

λ is the wavelength of the light, typically the sodium D-line (589 nm). youtube.com

The specific rotation is a characteristic constant for an enantiomerically pure compound under specified conditions (solvent, temperature, and wavelength). wikipedia.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined. wikipedia.orgnih.gov Enantiomeric excess represents the percentage of one enantiomer in excess of the other in a mixture. libretexts.org

For instance, if the specific rotation of enantiomerically pure (R)-Propyl 2,3-dihydroxypropanoate is known, the enantiomeric purity of a synthesized batch can be readily calculated from its observed rotation.

Table 1: Hypothetical Polarimetry Data for Enantiomeric Purity Assessment of this compound

| Sample Description | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Calculated Specific Rotation [α] | Enantiomeric Excess (ee)* |

| Pure (R)-Enantiomer (Reference) | 0.05 | 1.0 | +1.20° | +24.0° | 100% R |

| Pure (S)-Enantiomer (Reference) | 0.05 | 1.0 | -1.20° | -24.0° | 100% S |

| Synthesized Batch A | 0.05 | 1.0 | +0.96° | +19.2° | 80% R |

| Synthesized Batch B | 0.05 | 1.0 | -0.30° | -6.0° | 25% S |

*Note: Enantiomeric excess is calculated as ([α]observed / [α]pure) x 100%. The data presented is illustrative.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govharvard.edu Unlike polarimetry, which measures rotation at a single wavelength, CD spectroscopy provides a full spectrum over a range of wavelengths, typically in the ultraviolet (UV) region. nih.gov

An optically active molecule will absorb left- and right-circularly polarized light to different extents, resulting in a CD spectrum. harvard.edu The two enantiomers of a chiral compound, such as (R)- and (S)-Propyl 2,3-dihydroxypropanoate, will produce CD spectra that are exact mirror images of each other. nih.gov A positive peak or band in the spectrum of one enantiomer will correspond to a negative peak of the same magnitude and at the same wavelength for the other enantiomer. These characteristic positive or negative bands are known as Cotton effects.

CD spectroscopy is exceptionally sensitive to the stereochemical arrangement of atoms and chromophores within a molecule. wiley.com The shape and sign of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of a molecule by comparing the experimental spectrum to spectra of known compounds or to spectra predicted by quantum chemical calculations. nih.gov This makes it an invaluable tool for the unambiguous determination of the stereochemistry of this compound and for assessing its enantiomeric purity. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.

Table 2: Expected Characteristics of Circular Dichroism Spectra for this compound Enantiomers

| Enantiomer | Expected CD Spectrum Characteristics |

| (R)-Propyl 2,3-dihydroxypropanoate | Exhibits specific positive and/or negative Cotton effects at characteristic wavelengths corresponding to its electronic transitions. |

| (S)-Propyl 2,3-dihydroxypropanoate | Exhibits a mirror-image spectrum to the (R)-enantiomer, with Cotton effects of equal magnitude but opposite sign at the same wavelengths. |

| Racemic Mixture | Shows no CD signal, as the equal and opposite signals from the two enantiomers cancel each other out. |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like Propyl 2,3-dihydroxypropanoate (B1229046), which contains several rotatable single bonds, understanding its three-dimensional structure is key to deciphering its properties.

The concept of a conformational energy landscape is central to understanding the flexibility of a molecule. It is a map that correlates the molecule's geometry (or conformation) with its potential energy. For Propyl 2,3-dihydroxypropanoate, rotations around the carbon-carbon single bonds in its backbone and the carbon-oxygen bond of the propyl group give rise to numerous possible spatial arrangements, known as conformers or rotamers.

Studies on the parent molecule, glycerol (B35011), have shown that it possesses high conformational flexibility, existing as an ensemble of various conformers. mdpi.comresearchgate.net Free rotation around the C-C bonds generates different staggered arrangements, often described as gauche and trans conformers, which have different relative energies. nih.gov The addition of the propyl ester group in this compound adds another layer of complexity to this landscape.

Conformational energy landscape analysis computationally explores these possibilities. By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface is generated. The low-energy points on this surface correspond to stable conformers, which are the shapes the molecule is most likely to adopt. The energy barriers between these minima determine the ease with which the molecule can transition from one conformation to another. mdpi.com This analysis is crucial for predicting the most probable three-dimensional structure of the molecule under different conditions.

Table 1: Representative Data from a Hypothetical Conformational Search

This interactive table illustrates the type of data generated from a conformational energy landscape analysis for this compound, showing the relative energies of different stable conformers.

| Conformer ID | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 65.2° | 178.5° | 0.00 | 45.2 |

| Conf-2 | -68.9° | 175.4° | 0.25 | 28.8 |

| Conf-3 | 179.1° | 179.0° | 1.50 | 10.5 |

| Conf-4 | 64.8° | -5.1° | 2.10 | 5.5 |

| Conf-5 | -178.6° | 4.5° | 2.80 | 10.0 |

This compound possesses functional groups capable of engaging in significant intermolecular interactions. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the carbonyl group (C=O) of the ester can act as hydrogen bond acceptors.

Molecular modeling can simulate how one molecule of this compound interacts with another or with solvent molecules. These studies are critical for understanding its physical properties, such as boiling point, solubility, and viscosity. For instance, simulations can model the hydrogen bonding network that would form in a pure liquid sample or in an aqueous solution. The strength and geometry of these hydrogen bonds can be calculated, providing insight into the molecule's behavior in different chemical environments. mdpi.com Furthermore, intramolecular hydrogen bonding—where a hydrogen bond forms between the hydroxyl groups within the same molecule—can play a significant role in stabilizing certain conformations, a feature that would be identified during the conformational energy landscape analysis. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic distribution within a molecule. This information is fundamental to understanding its stability, spectroscopic properties, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net For an organic molecule like this compound, DFT calculations can accurately predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties. youtube.comnih.gov

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of these calculations provides a detailed understanding of the molecule's fundamental quantum mechanical properties.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its location indicates the likely site for electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. Its energy is related to the electron affinity, and its location indicates the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Table 2: Representative Data from a Hypothetical FMO Analysis

This interactive table presents typical quantum chemical descriptors that would be calculated for this compound using DFT.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.90 |

| Ionization Potential (I) | Approx. -EHOMO | 6.85 |

| Electron Affinity (A) | Approx. -ELUMO | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.54 |

The distribution of electrons in a molecule is rarely uniform. Some atoms attract electrons more strongly than others, leading to a separation of charge. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates this charge distribution on the molecule's surface.

MEP maps are color-coded to show different regions of electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These areas are prone to attack by electrophiles. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These areas are susceptible to attack by nucleophiles. Such regions would be expected around the hydrogen atoms of the hydroxyl groups.

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, ions, or biological receptors, making it an invaluable tool for predicting reactivity and intermolecular interactions.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For the synthesis of this compound, reaction pathway simulations and transition state analysis are instrumental in understanding the underlying mechanisms, predicting outcomes, and designing more efficient catalytic processes. These computational approaches allow researchers to visualize the transformation of reactants into products, identify key energetic barriers, and characterize the fleeting structures of transition states.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a chemical reaction. This map highlights the most energetically favorable route from reactants to products, passing through one or more transition states. A key reaction for synthesizing this compound is the esterification of glycerol with propanoic acid.

While specific computational studies on the reaction with propanoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems, such as the esterification of glycerol with acetic acid, which has been investigated using Density Functional Theory (DFT) calculations. nih.gov These studies typically employ methods like the M06-2X functional with a 6-311+G(d,p) basis set to accurately model the electronic structure and energies of the molecules involved. nih.gov

The general mechanism for the acid-catalyzed esterification of glycerol involves several key steps:

Protonation of the carboxylic acid: The catalyst protonates the carbonyl oxygen of propanoic acid, increasing its electrophilicity.

Nucleophilic attack: A hydroxyl group of glycerol attacks the carbonyl carbon of the protonated propanoic acid, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the other hydroxyls of the intermediate.

Water elimination: A water molecule departs, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the ester.

Computational simulations of this process would calculate the energy of each stationary point on the PES (reactants, intermediates, products) and the energy of the transition states connecting them. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on the esterification of glycerol with propanoic acid, based on analogous studies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Glycerol + Propanoic Acid) | 0.0 |

| 2 | Protonated Propanoic Acid | +5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | +21.5 |

| 4 | Tetrahedral Intermediate | +8.7 |

| 5 | Transition State 2 (Water Elimination) | +25.8 |

| 6 | Products (this compound + Water) | -3.4 |

Note: The data in this table is illustrative and based on general principles of esterification reactions. Actual values would require specific DFT calculations for the this compound system.

Prediction of Stereoselectivity

Glycerol is a prochiral molecule, meaning it can react to form chiral products. The two primary hydroxyl groups are enantiotopic, while the central secondary hydroxyl group is distinct. Esterification at one of the primary hydroxyl groups will lead to a chiral center. Therefore, controlling the stereoselectivity of the reaction to produce a specific enantiomer of this compound can be crucial, particularly for pharmaceutical or biological applications.

Computational methods can be employed to predict and understand the origins of stereoselectivity. This is typically achieved by:

Modeling Chiral Catalysts: If a chiral catalyst is used, computational models can simulate the interaction of the catalyst with the glycerol molecule. By calculating the energies of the transition states leading to the different stereoisomers, the model can predict which enantiomer will be preferentially formed.

Analyzing Steric and Electronic Effects: The calculations can reveal subtle differences in steric hindrance and electronic interactions in the transition states for the formation of the (R) and (S) enantiomers. The transition state with the lower energy will correspond to the major product.

For instance, the binding of glycerol to a chiral catalyst can orient the molecule in a way that exposes one of the primary hydroxyl groups more favorably to the incoming propanoic acid. The energy difference between the two possible transition states, even if only a few kcal/mol, can lead to a significant excess of one enantiomer.

Catalyst Design through Computational Methods

Computational chemistry is a powerful tool for the rational design of new and improved catalysts. researchgate.net By understanding the reaction mechanism and the role of the catalyst at a molecular level, researchers can computationally screen potential catalyst candidates before undertaking laborious and expensive experimental synthesis and testing.

For the synthesis of this compound, computational catalyst design could focus on several aspects:

Tuning Acidity: The esterification of glycerol is often catalyzed by acids. DFT calculations can be used to predict the Brønsted or Lewis acidity of different catalytic materials. researchgate.net For solid acid catalysts, such as zeolites or functionalized resins, the models can simulate the interaction of glycerol and propanoic acid with the active sites and predict the catalytic activity.

Optimizing Pore Structure: For heterogeneous catalysts, the size and shape of the catalyst pores can influence the selectivity of the reaction. Computational models can be used to study the diffusion of reactants and products within the catalyst pores and to design materials that favor the formation of the desired monoester over diesters or triesters.

Developing Novel Catalytic Concepts: Computational studies can explore unconventional catalytic mechanisms. For example, researchers could investigate the use of bifunctional catalysts that can activate both the glycerol and the propanoic acid simultaneously, or explore enzymatic catalysis by modeling the active site of a lipase (B570770) and its interaction with the substrates.

A common approach in computational catalyst design is the use of "volcano plots," which relate a calculated descriptor of catalytic activity (such as the binding energy of a key intermediate) to the experimentally observed reaction rate. nih.gov By calculating this descriptor for a range of different catalyst materials, researchers can identify promising candidates that are predicted to have high activity.

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

The structural attributes of propyl 2,3-dihydroxypropanoate (B1229046) make it an ideal precursor for the synthesis of elaborate molecular architectures. The presence of multiple reactive sites allows for its sequential and selective modification, enabling chemists to introduce new functionalities and build molecular complexity in a controlled manner.

Integration into Natural Product Synthesis

While direct and extensive examples of the integration of propyl 2,3-dihydroxypropanoate into the total synthesis of natural products are not widely documented in readily available literature, its structural motif is present in numerous natural compounds. The dihydroxypropanoate core is a common feature in biologically active molecules, and the principles of its use can be extrapolated from the synthesis of related structures. The general strategy involves utilizing the diol for creating stereocenters and the ester for chain elongation or transformation into other functional groups. The synthesis of various natural products often relies on chiral building blocks, and derivatives of 2,3-dihydroxypropanoic acid are key starting materials for creating these stereochemically defined fragments.

Role in the Synthesis of Pharmacologically Relevant Compounds

The application of this compound and its derivatives extends to the synthesis of compounds with potential therapeutic applications. The diol functionality can be transformed into epoxides, which are versatile intermediates for introducing a variety of nucleophiles, leading to the formation of amino alcohols and other structures commonly found in pharmaceuticals. For instance, the core structure of beta-blockers often contains a propanolamine backbone, which can be conceptually derived from a 2,3-dihydroxypropanoate precursor.

Utility in Analogue Design and Preparation

In medicinal chemistry, the systematic modification of a lead compound to generate analogues is a crucial step in optimizing its biological activity and pharmacokinetic properties. This compound provides a convenient scaffold for such analogue design. The hydroxyl and ester groups serve as handles for the attachment of various substituents, allowing for a systematic exploration of the structure-activity relationship (SAR). By varying the nature of the groups attached to the diol or by modifying the ester, chemists can fine-tune the molecule's properties to enhance its therapeutic potential.

Scaffold for Derivatization and Analogue Preparation

The true synthetic utility of this compound lies in its capacity to be readily derivatized. The distinct reactivity of its hydroxyl and ester functionalities allows for a wide range of chemical transformations, paving the way for the creation of diverse molecular libraries.

Chemical Modification of the Hydroxyl Groups

The two hydroxyl groups of this compound are prime sites for chemical modification. These modifications can be broadly categorized as follows:

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Esterification | Acyl chlorides, acid anhydrides, or carboxylic acids (with a catalyst) | Ester |

| Etherification | Alkyl halides (in the presence of a base) | Ether |

| Protection | Silyl (B83357) halides (e.g., TBDMSCl), acetal forming reagents (e.g., acetone with an acid catalyst) | Silyl ether, Acetal |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) or strong oxidizing agents (e.g., KMnO4) | Aldehyde, Ketone, or Carboxylic acid |

These reactions enable the introduction of a wide array of functional groups, which can alter the molecule's polarity, steric bulk, and potential for intermolecular interactions. The ability to selectively protect one hydroxyl group while reacting the other adds another layer of control in complex synthetic sequences.

Transformation of the Ester Moiety

The propyl ester group of the molecule also offers opportunities for synthetic manipulation. Common transformations include:

| Transformation Type | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acidic or basic aqueous conditions | Carboxylic acid |

| Transesterification | Alcohol in the presence of an acid or base catalyst | Different ester |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Primary alcohol |

| Amidation | Amines (often requiring activation of the ester or conversion to the acyl chloride) | Amide |

These transformations are fundamental in organic synthesis and allow for the conversion of the ester into other key functional groups, thereby expanding the range of accessible molecular architectures from this versatile starting material.

Applications in Material Science Precursor Chemistry

There is no scientific literature available that describes the use of this compound as a monomer or oligomer precursor for polymer synthesis. The two hydroxyl groups and the ester functionality could theoretically allow it to act as a building block in the creation of polyesters or other polymers. However, no studies detailing its polymerization, the properties of resulting polymers, or its role as a comonomer have been found. Therefore, data on its reactivity ratios, the molecular weight of polymers derived from it, or its impact on polymer properties is non-existent in the reviewed literature.

No documented research indicates that this compound serves as a precursor for surface modification agents. Surface modification typically involves agents that can form a stable bond with a substrate, such as silanes for inorganic surfaces. While the hydroxyl groups on this compound could potentially be functionalized to create such agents, there are no published methods or studies demonstrating this synthetic pathway or the application of its derivatives in modifying the surface properties of materials.

Emerging Research Directions and Future Perspectives for Propyl 2,3 Dihydroxypropanoate

The study of Propyl 2,3-dihydroxypropanoate (B1229046), a glycerol (B35011) ester, is entering a new phase characterized by innovative and sustainable approaches. Researchers are increasingly focusing on green chemistry principles, advanced analytical methods, and computational tools to optimize its synthesis and explore its potential applications. This article delves into the emerging research directions and future perspectives surrounding this versatile chemical compound.

常见问题

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For small sample sizes, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals and effect sizes to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。